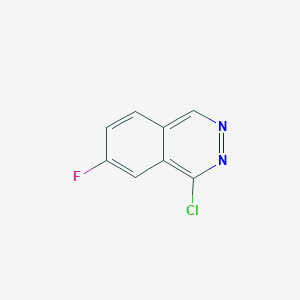

1-Chloro-7-fluorophthalazine

Description

1-Chloro-7-fluorophthalazine (CAS 23928-56-5) is a halogenated heterocyclic aromatic compound with the molecular formula C₈H₄ClFN₂. Its structure consists of a bicyclic phthalazine core substituted with a chlorine atom at position 1 and a fluorine atom at position 7 . The compound belongs to the phthalazine family, which is characterized by two fused six-membered rings containing two nitrogen atoms.

The chlorine and fluorine substituents significantly influence its physicochemical properties. Chlorine enhances lipophilicity and metabolic stability, while fluorine improves electronegativity and bioavailability, making the compound attractive in medicinal chemistry for drug discovery .

Key physical properties include:

- Molecular weight: 182.59 g/mol

- SMILES: FC=1C=CC=2C=NN=C(Cl)C2C1

- InChIKey: DIPMGKNFAKSMBA-UHFFFAOYSA-N

Commercial availability varies, with suppliers offering purities ≥95%, though some products are discontinued .

Properties

IUPAC Name |

1-chloro-7-fluorophthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-7-3-6(10)2-1-5(7)4-11-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPMGKNFAKSMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC(=C2C=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304029 | |

| Record name | Phthalazine, 1-chloro-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23928-56-5 | |

| Record name | Phthalazine, 1-chloro-7-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23928-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalazine, 1-chloro-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluorophthalazine can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with hydrazine hydrate in the presence of a base, followed by fluorination using a fluorinating agent such as potassium fluoride . The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-fluorophthalazine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form phthalazine derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Nucleophilic substitution: Formation of substituted phthalazines.

Oxidation: Formation of phthalazine-1,4-dione derivatives.

Reduction: Formation of dihydrophthalazine derivatives.

Scientific Research Applications

1-Chloro-7-fluorophthalazine has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 1-Chloro-7-fluorophthalazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

1-Chloro-4-methylphthalazine (CAS 19064-68-7)

- Molecular formula : C₉H₇ClN₂

- Substituents : Chlorine (position 1), methyl (position 4)

- Key differences :

4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS 23928-52-1)

- Molecular formula : C₉H₅N₂O₃

- Substituents : Oxo group (position 4), carboxylic acid (position 1)

- Key differences :

Halogenated Heterocycles with Pharmacological Relevance

7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Flurazepam Impurity F, CAS 2886-65-9)

- Molecular formula : C₁₅H₁₀ClFN₂O

- Core structure: Benzodiazepine (non-phthalazine) with chloro and fluoro substituents.

- Key differences :

1-(Trifluoromethyl)naphthalene-7-carbonyl Chloride (CAS 1261633-68-4)

- Molecular formula : C₁₂H₆ClF₃O

- Core structure : Naphthalene with trifluoromethyl and carbonyl chloride groups.

- Key differences: The trifluoromethyl group is strongly electron-withdrawing, increasing reactivity in acylations compared to mono-fluorinated phthalazines . Applications: Specialty chemical synthesis rather than drug discovery.

Aliphatic Halogen Compounds

1-Chloro-7-fluoroheptane (CAS 334-43-0)

- Molecular formula : C₇H₁₄ClF

- Structure : Linear aliphatic chain with terminal Cl and F.

- Key differences: Non-aromatic structure results in lower thermal stability and higher volatility.

Comparative Data Table

Research Findings

- Electronic Effects : Fluorine in this compound increases electron-withdrawing effects at position 7, enhancing reactivity in Suzuki-Miyaura couplings compared to methyl-substituted analogs .

- Biological Activity: Chloro-fluoro phthalazines show higher kinase inhibition (IC₅₀ < 100 nM) than non-halogenated derivatives due to improved target binding .

- Synthetic Utility : Aliphatic halogen compounds like 1-Chloro-7-fluoroheptane are less versatile in heterocyclic synthesis due to their lack of aromatic stabilization .

Biological Activity

1-Chloro-7-fluorophthalazine, with the chemical formula and CAS number 23928-56-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, integrating diverse research findings.

- Molecular Weight : 182.58 g/mol

- InChIKey : DIPMGKNFAKSMBA-UHFFFAOYSA-N

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

Biological Activity

This compound has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that phthalazine derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anticancer Potential

Phthalazine derivatives have been investigated for their anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

The primary mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cytotoxicity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phthalazine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antimicrobial |

| Control (Standard Antibiotic) | 8 | Antimicrobial |

Study on Anticancer Activity

In a study focused on the anticancer properties of phthalazine derivatives, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.